molecular formula C11H12F2Si B1351433 (2,4-Difluorophenylethynyl)trimethylsilane CAS No. 480438-92-4

(2,4-Difluorophenylethynyl)trimethylsilane

Cat. No. B1351433
CAS RN: 480438-92-4
M. Wt: 210.29 g/mol
InChI Key: SWLZYZRQYWWIJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is used in various scientific research fields. Its unique properties make it valuable for catalysts, organic synthesis, and biomedical applications.


Molecular Structure Analysis

The linear formula of this compound is C6H3F2C≡CSi(CH3)3 . The molecular weight is 210.30 . The InChI key is SWLZYZRQYWWIJU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.4960 (lit.) . It has a boiling point of 85 °C/0.1 mmHg (lit.) and a density of 1.005 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electronic Materials

  • Intermetal Dielectrics : Trimethylsilane derivatives are used in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. These materials are crucial in the fabrication of low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are essential in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Organic Chemistry

  • Interference with Ortho Deprotonation : Studies show that bulky silyl substituents, like those in (2,4-Difluorophenylethynyl)trimethylsilane, can impede neighboring groups in certain chemical reactions. This knowledge is crucial in understanding and predicting the reactivity of complex organic molecules (Heiss et al., 2007).
  • Reagents in Dienylmethylation : Pentadienylsilanes, which can be derived from similar compounds, act as reagents in the dienylmethylation of electrophiles, a crucial process in organic synthesis (Hosomi et al., 1980).
  • Synthesis of Difluoro(phenylseleno)methyl Compounds : Compounds like this compound are used in the synthesis of nucleophilic difluoromethylating reagents, an important area in organic chemistry (Qin et al., 2005).

Material Science

  • Silane Compounds in Li-ion Batteries : Novel silane compounds, related to this compound, are being investigated as non-aqueous electrolyte solvents in lithium-ion batteries, offering potential improvements in battery performance and stability (Amine et al., 2006).

properties

IUPAC Name

2-(2,4-difluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLZYZRQYWWIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400409
Record name (2,4-Difluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-92-4
Record name 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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